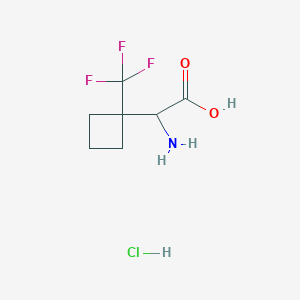

2-Amino-2-(1-(trifluoromethyl)cyclobutyl)acetic acid hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-2-(1-(trifluoromethyl)cyclobutyl)acetic acid hcl” is a chemical compound with the CAS Number: 2253639-96-0 . It has a molecular weight of 233.62 . The IUPAC name for this compound is 2-amino-2-(1-(trifluoromethyl)cyclobutyl)acetic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F3NO2.ClH/c8-7(9,10)6(2-1-3-6)4(11)5(12)13;/h4H,1-3,11H2,(H,12,13);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

AT29144 is utilized in pharmaceutical research due to its potential as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can increase the metabolic stability of pharmaceuticals, making it valuable for developing new drugs with improved pharmacokinetic properties .

Material Science

In material science, AT29144’s unique structure could be explored for the creation of novel polymers. The cyclobutyl ring might impart rigidity, while the trifluoromethyl group could contribute to the polymers’ resistance to degradation .

Biochemistry Studies

This compound serves as an important reagent in biochemistry studies, particularly in the investigation of enzyme-substrate interactions. The presence of both amino and carboxylic acid functional groups allows it to mimic amino acids and peptides, which can be useful in enzyme assays .

Chemical Synthesis

AT29144 is a versatile intermediate in chemical synthesis. It can undergo various reactions, including amidation and esterification, to yield a wide range of derivatives for further research applications .

Agrochemical Development

The compound’s structural features make it a candidate for the development of new agrochemicals. Its stability under various conditions can be advantageous in creating more effective and longer-lasting pesticides or herbicides .

Fluorine Chemistry

AT29144 is significant in fluorine chemistry research. The trifluoromethyl group is a common moiety in many pharmaceuticals and agrochemicals, and studying its reactivity and incorporation into other compounds is of high interest .

Analytical Chemistry

In analytical chemistry, AT29144 can be used as a standard or reference compound in chromatographic analysis due to its well-defined structure and properties .

Neuroscience Research

Given its structural similarity to certain neurotransmitters, AT29144 could be used in neuroscience research to study neurotransmitter receptor binding and function, potentially leading to insights into neurological disorders .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .

Eigenschaften

IUPAC Name |

2-amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(2-1-3-6)4(11)5(12)13;/h4H,1-3,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOUGKRJBGJUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(C(=O)O)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2927465.png)

![ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2927469.png)

![Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2927472.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![(2Z)-2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2927478.png)

![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)

![3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B2927483.png)

![(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2927486.png)

![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2927487.png)